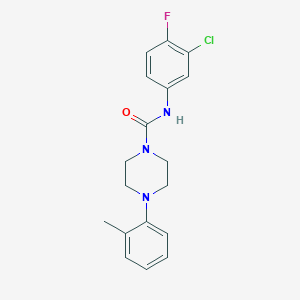
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor CB2. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide acts as a selective antagonist of the CB2 receptor, which is primarily expressed in immune cells. By blocking this receptor, this compound can modulate immune responses and reduce inflammation. Additionally, CB2 receptors have been implicated in various cellular processes, including cell proliferation, apoptosis, and migration, suggesting that this compound may have additional effects beyond its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and modulating immune responses. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting its potential as a therapeutic agent in these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide in lab experiments is its selectivity for the CB2 receptor, which allows for more precise modulation of immune responses and inflammation. However, one limitation of using this compound is its potential off-target effects, as CB2 receptors are also expressed in other tissues, such as the central nervous system.
Direcciones Futuras
Future research on N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide could focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies could investigate the potential off-target effects of this compound and identify ways to mitigate these effects. Finally, the development of more selective CB2 receptor antagonists could provide additional insights into the role of this receptor in various cellular processes.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 3-methylbenzoyl chloride in the presence of a base and a solvent. The resulting intermediate is then reacted with methoxyamine hydrochloride to obtain the final product.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide has been used in several scientific studies to investigate the role of CB2 receptors in various diseases. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. This compound has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis.
Propiedades
Fórmula molecular |
C16H16ClNO3 |
|---|---|
Peso molecular |
305.75 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-10-5-4-6-12(15(10)21-3)16(19)18-13-9-11(17)7-8-14(13)20-2/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
FTJLIQXWHCVWFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=C(C=CC(=C2)Cl)OC |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B277747.png)
![5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid](/img/structure/B277749.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea](/img/structure/B277752.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea](/img/structure/B277755.png)